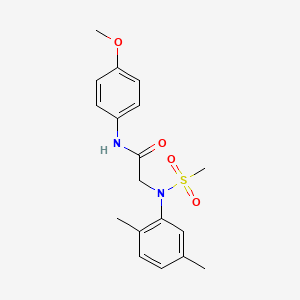![molecular formula C24H22N2O5 B6097664 N-[4-(acetylamino)phenyl]-4-(2,5-dimethoxybenzoyl)benzamide](/img/structure/B6097664.png)
N-[4-(acetylamino)phenyl]-4-(2,5-dimethoxybenzoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(acetylamino)phenyl]-4-(2,5-dimethoxybenzoyl)benzamide, also known as DMTCP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
N-[4-(acetylamino)phenyl]-4-(2,5-dimethoxybenzoyl)benzamide works by inhibiting the activity of tubulin, which is a protein involved in cell division and growth. By inhibiting tubulin, this compound prevents the formation of microtubules, which are essential for cell division and growth. This leads to the inhibition of cancer cell growth and the potential for neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, suppress angiogenesis, and inhibit the growth of cancer cells. In neurology, this compound has been found to have potential neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been found to have potential as a drug delivery agent due to its ability to cross the blood-brain barrier.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-(acetylamino)phenyl]-4-(2,5-dimethoxybenzoyl)benzamide in lab experiments is its potential as a drug delivery agent due to its ability to cross the blood-brain barrier. Additionally, this compound has been found to have potential as a treatment for neurodegenerative diseases and cancer. However, one limitation of using this compound in lab experiments is its complex synthesis method, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several potential future directions for research on N-[4-(acetylamino)phenyl]-4-(2,5-dimethoxybenzoyl)benzamide. One area of focus could be on further studying its potential as a drug delivery agent for the treatment of neurodegenerative diseases and cancer. Additionally, further research could be done on its mechanism of action and potential side effects. Another potential area of research could be on developing more efficient synthesis methods for this compound to increase its availability for research purposes.
Conclusion:
This compound is a synthetic compound with potential applications in various fields, including cancer research, neurology, and pharmacology. Its mechanism of action involves inhibiting tubulin, which leads to the inhibition of cancer cell growth and potential neuroprotective effects. While this compound has several advantages for lab experiments, its complex synthesis method may limit its availability for research purposes. There are several potential future directions for research on this compound, including further studying its potential as a drug delivery agent and developing more efficient synthesis methods.
Synthesemethoden
N-[4-(acetylamino)phenyl]-4-(2,5-dimethoxybenzoyl)benzamide can be synthesized using a multi-step process that involves the reaction of 2,5-dimethoxybenzoic acid with thionyl chloride to form 2,5-dimethoxybenzoyl chloride. This is then reacted with N-(4-aminophenyl)acetamide in the presence of triethylamine to form this compound.
Wissenschaftliche Forschungsanwendungen
N-[4-(acetylamino)phenyl]-4-(2,5-dimethoxybenzoyl)benzamide has been studied for its potential applications in various fields, including cancer research, neurology, and pharmacology. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In neurology, this compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, this compound has been found to have potential as a drug delivery agent due to its ability to cross the blood-brain barrier.
Eigenschaften
IUPAC Name |
N-(4-acetamidophenyl)-4-(2,5-dimethoxybenzoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5/c1-15(27)25-18-8-10-19(11-9-18)26-24(29)17-6-4-16(5-7-17)23(28)21-14-20(30-2)12-13-22(21)31-3/h4-14H,1-3H3,(H,25,27)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFHSWKYBHGQAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorophenyl)-N-({1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}methyl)cyclopropanecarboxamide](/img/structure/B6097588.png)
![N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]phenylalanine](/img/structure/B6097596.png)
![4-(4-hydroxy-3,5-dimethoxyphenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B6097599.png)
![4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6097602.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-furamide](/img/structure/B6097612.png)

![3-(4-chlorophenyl)-3-{[(4-ethylphenoxy)acetyl]amino}propanoic acid](/img/structure/B6097618.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6097626.png)
![{1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-piperidinyl}(4-phenoxyphenyl)methanone](/img/structure/B6097634.png)
![[1,2-ethanediylbis(oxy-2,1-ethanediyloxy-2,1-phenyleneoxymethylene)]bis(phosphonic acid)](/img/structure/B6097653.png)
![[1-(5-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-5,6,7,8-tetrahydro-2-quinazolinyl)-4-piperidinyl]methanol](/img/structure/B6097659.png)
![4-[(2-phenyl-4-morpholinyl)carbonyl]-2-(2-pyridinyl)quinoline](/img/structure/B6097668.png)
![1-methyl-4-[(7-methyl-2-naphthyl)sulfonyl]piperazine](/img/structure/B6097672.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-(2-hydroxy-2-phenylethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6097682.png)